

6-(Trifluoromethyl)nicotinonitrile chemical structure and analysis

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)nicotinonitrile

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An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinonitrile

This guide provides a comprehensive technical overview of **6-(Trifluoromethyl)nicotinonitrile**, a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical Structure and Properties

6-(Trifluoromethyl)nicotinonitrile, also known as 6-(trifluoromethyl)pyridine-3-carbonitrile or 5-cyano-2-(trifluoromethyl)pyridine, is a substituted pyridine derivative.[1][2] The presence of both a trifluoromethyl group and a nitrile group on the pyridine ring makes it a versatile intermediate in organic synthesis.[2] The trifluoromethyl group, in particular, is a highly valued moiety in medicinal chemistry for its ability to enhance crucial properties of molecules, such as metabolic stability and lipophilicity.[3]

The chemical structure of **6-(Trifluoromethyl)nicotinonitrile** is presented below.

Caption: Chemical structure of **6-(Trifluoromethyl)nicotinonitrile**.

Physicochemical Properties

The compound is typically a white to light yellow solid at room temperature. A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference(s)
CAS Number	216431-85-5	[4]
Molecular Formula	C ₇ H ₃ F ₃ N ₂	[2][4]
Molecular Weight	172.11 g/mol	[4]
Appearance	White to light yellow solid/powder	
Melting Point	37-41 °C	
Boiling Point	37-40 °C at 0.3 mmHg	Not explicitly cited
Flash Point	82.2 °C (180.0 °F) - closed cup	
SMILES	FC(F)(F)c1ccc(cn1)C#N	[5]
InChI Key	ZBLULFJVRGVQAW- UHFFFAOYSA-N	[5]

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **6-(Trifluoromethyl)nicotinonitrile**. While complete, experimentally verified spectra are not widely published, the expected spectral data can be predicted based on the known effects of its functional groups and data from analogous structures.

Technique	Expected Observations
^1H NMR	Three signals in the aromatic region (approx. 7.5-9.0 ppm). H4 and H5 will appear as doublets of doublets, and H2 as a doublet, with coupling constants typical for pyridines.
^{13}C NMR	Seven distinct signals are expected. The nitrile carbon ($\text{C}\equiv\text{N}$) around 115-120 ppm, the CF_3 carbon as a quartet around 120-125 ppm due to ^1JCF coupling, and five aromatic carbons between 120-160 ppm.
^{19}F NMR	A single sharp signal is expected for the CF_3 group, typically in the range of -60 to -70 ppm (relative to CFCl_3).
IR Spectroscopy	- $\text{C}\equiv\text{N}$ stretch: Strong, sharp peak around 2220-2240 cm^{-1} . - C-F stretches: Strong, complex absorptions in the 1100-1350 cm^{-1} region. - Aromatic C-H stretch: Above 3000 cm^{-1} . - Aromatic C=C and C=N stretches: 1400-1600 cm^{-1} .
Mass Spectrometry	Molecular ion peak (M^+) at $m/z = 172$. The fragmentation pattern would likely show the loss of HCN ($m/z = 145$) and the CF_3 group ($m/z = 103$).

Synthesis and Reactivity

6-(Trifluoromethyl)nicotinonitrile is primarily used as an intermediate. Its synthesis and subsequent chemical transformations are key to its application.

Representative Synthesis Protocol

While multiple routes to trifluoromethylpyridines exist, a common strategy involves the cyclocondensation of a fluorinated building block with a suitable partner. The following is a

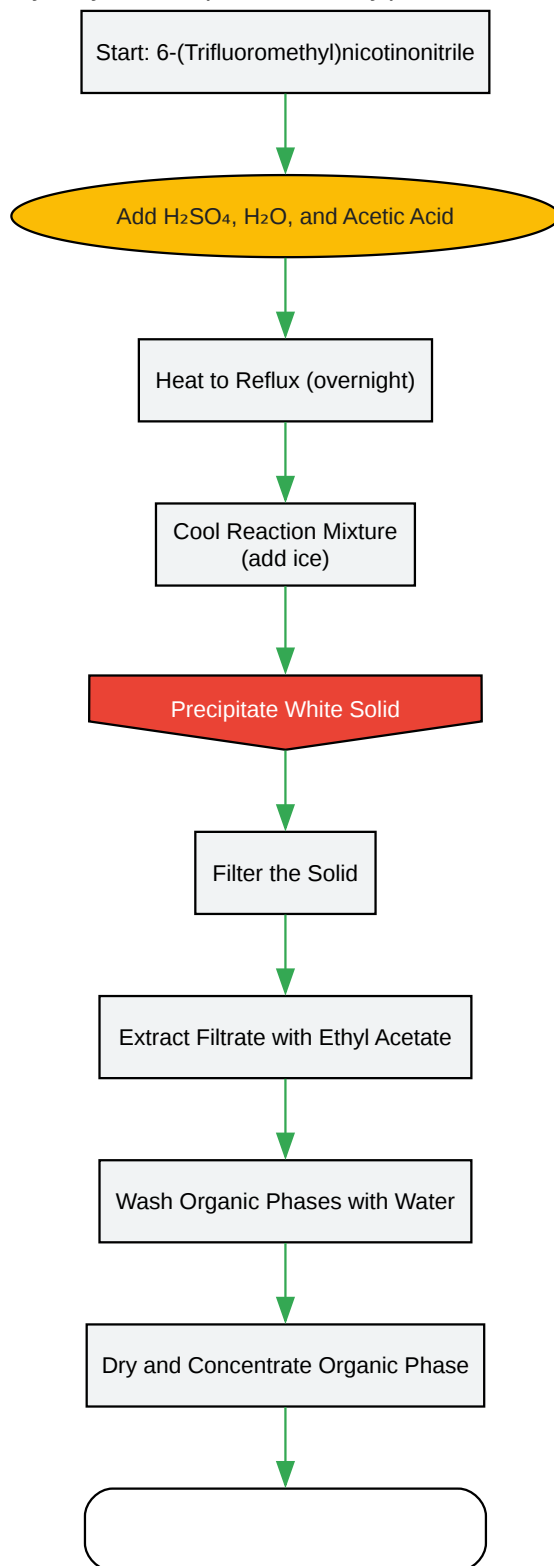
representative protocol based on the synthesis of the isomeric 4-(trifluoromethyl)nicotinonitrile, which illustrates a plausible approach.^[6]

- Preparation of the Enone: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is first synthesized by reacting vinyl ethyl ether with trifluoroacetyl chloride in the presence of a base like pyridine.^[6]
- Cyclocondensation: The resulting enone (1.0 eq) is dissolved in a suitable solvent such as ethanol.
- Addition of Amine: 3-Aminoacrylonitrile (1.0 eq) is added to the solution.^[6]
- Base-catalyzed Cyclization: A base, such as sodium ethoxide in ethanol, is added dropwise to the mixture.^[6]
- Reaction and Workup: The reaction mixture is heated to reflux for several hours. After completion, the solvent is removed, and the resulting solid is washed and dried to yield the trifluoromethyl nicotinonitrile product.^[6]

Key Experimental Protocol: Hydrolysis to 6-(Trifluoromethyl)nicotinic Acid

A primary application of **6-(Trifluoromethyl)nicotinonitrile** is its conversion to 6-(Trifluoromethyl)nicotinic acid, a crucial intermediate for many fluorine-containing drugs, including Raf inhibitors for cancer therapy.^[7]

Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile

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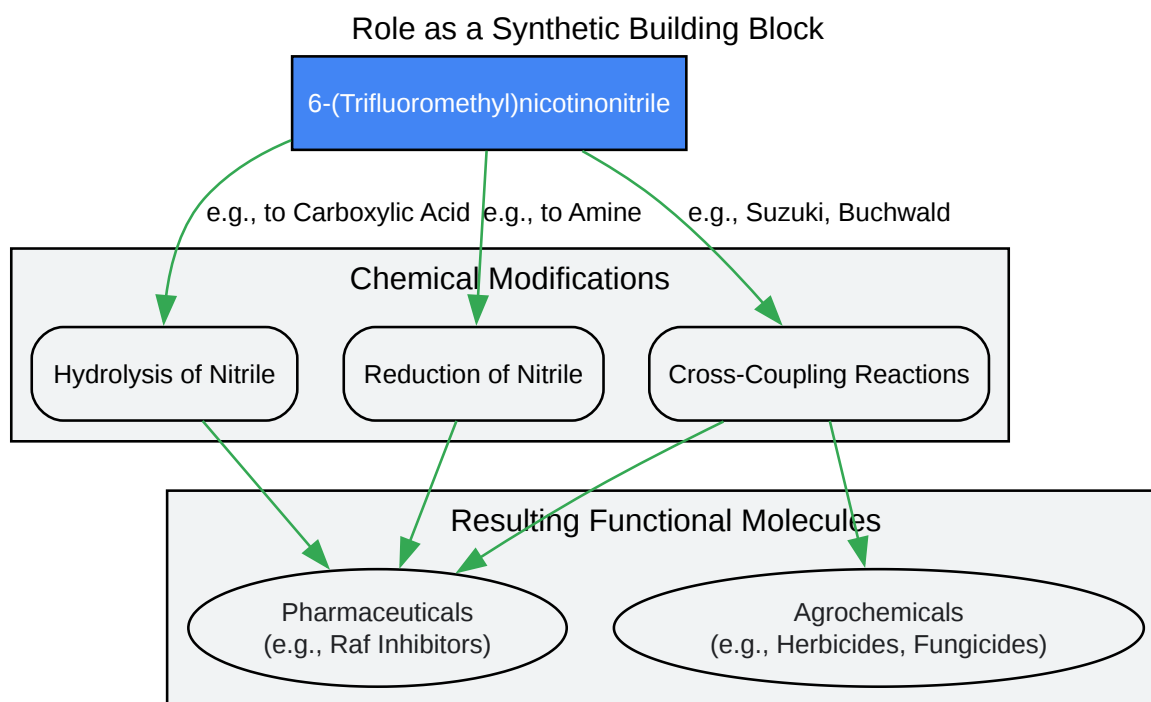
Caption: Experimental workflow for the hydrolysis of the nitrile to the carboxylic acid.

Detailed Methodology:^[7]

- **Charging the Reactor:** To a 10L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.
- **Addition of Nitrile:** Slowly add 870 g (5 mol) of **6-(trifluoromethyl)nicotinonitrile** to the acid mixture.
- **Hydrolysis:** Heat the mixture to reflux and maintain it overnight.
- **Precipitation:** Upon reaction completion, cool the mixture. Add ice and continue cooling with an ice brine to precipitate a white solid.
- **Isolation and Extraction:** Filter the mixture to collect the solid. Extract the filtrate with ethyl acetate.
- **Purification:** Combine the organic phases, wash twice with water, and then dry the organic phase.
- **Final Product:** After concentrating the organic phase, 930 g of 6-(trifluoromethyl)-3-pyridinecarboxylic acid is obtained as a beige solid (97.3% yield).^[7]

Applications in Research and Drug Development

6-(Trifluoromethyl)nicotinonitrile does not have documented direct biological activity. Its significance lies in its role as a versatile building block for synthesizing more complex, high-value molecules.



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Caption: Logical diagram of the compound's role in developing active ingredients.

The trifluoromethylpyridine scaffold is a key structural motif in many active ingredients.[3] The nitrile group of **6-(trifluoromethyl)nicotinonitrile** can be readily converted into other functional groups such as carboxylic acids, amides, or amines, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. Its derivatives have been investigated for various therapeutic areas, underscoring the importance of this compound as a starting material for innovation in the pharmaceutical and agrochemical industries.[1][7]

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References

- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 2. 6-(Trifluoromethyl)nicotinonitrile - High purity | EN [georganics.sk]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 6-(trifluoromethyl)nicotinonitrile [stenutz.eu]
- 6. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 7. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
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